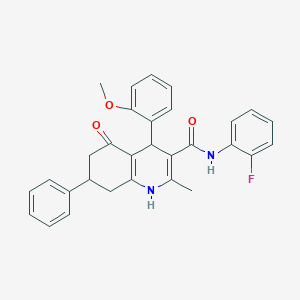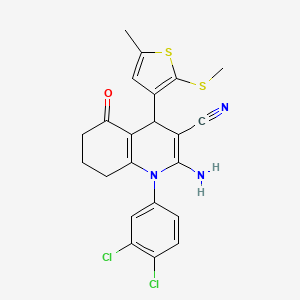
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features two substituted phenyl groups attached to the quinazoline core, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and phenols.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the aniline derivative and a suitable carbonyl compound, such as formamide or formic acid.
Substitution Reactions: The phenyl groups are introduced through nucleophilic aromatic substitution reactions. The 4-methylphenoxy and 4-propoxyphenyl groups are attached to the quinazoline core using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the yield and purity of the final product.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions include:
Quinazoline N-oxides: From oxidation reactions.
Dihydroquinazoline Derivatives: From reduction reactions.
Substituted Quinazolines: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Research: The compound is used to investigate cellular pathways and molecular targets in various biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline involves:
Molecular Targets: The compound interacts with specific enzymes, receptors, and proteins within cells.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.
Biological Effects: The compound exerts its effects by binding to target molecules, altering their activity, and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylphenoxy)-2-phenylquinazoline: Lacks the propoxy group, leading to different biological activities.
4-(4-Propoxyphenyl)-2-phenylquinazoline: Lacks the methylphenoxy group, resulting in unique properties.
2-(4-Methylphenoxy)-4-(4-propoxyphenyl)quinazoline: Different substitution pattern on the quinazoline core.
Uniqueness
4-(4-Methylphenoxy)-2-(4-propoxyphenyl)quinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity, biological activity, and potential applications. The presence of both the 4-methylphenoxy and 4-propoxyphenyl groups provides a distinct set of properties that differentiate it from other quinazoline derivatives.
Eigenschaften
Molekularformel |
C24H22N2O2 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-(4-methylphenoxy)-2-(4-propoxyphenyl)quinazoline |
InChI |
InChI=1S/C24H22N2O2/c1-3-16-27-19-14-10-18(11-15-19)23-25-22-7-5-4-6-21(22)24(26-23)28-20-12-8-17(2)9-13-20/h4-15H,3,16H2,1-2H3 |
InChI-Schlüssel |
FJSXTAGUTWIHMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)OC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11638191.png)
![6,6-Dimethyl-2-(2-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11638198.png)
![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638201.png)
![(5Z)-2-(4-chlorophenyl)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638208.png)
![(E)-7-amino-N'-(3,4-dihydroxybenzylidene)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide](/img/structure/B11638216.png)

![(2Z)-6-benzyl-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11638221.png)

![Ethyl 6-methyl-2-{[4-(4-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11638234.png)
![4-Methoxybenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11638235.png)
![3-[5-(2,4-Dichlorophenyl)furan-2-yl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11638238.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638243.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11638259.png)
![7-(4-Methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11638261.png)
